

Application Note: Quantification of Bremifenosan (C₁₈H₁₆BrFN₂OS) in Human Plasma using LC-MS/MS

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Compound of Interest

Compound Name: C₁₈H₁₆BrFN₂OS

Cat. No.: B12623647

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Bremifenosan (**C₁₈H₁₆BrFN₂OS**) is a novel investigational compound with potential therapeutic applications. To support preclinical and clinical development, a sensitive, selective, and robust bioanalytical method is required for its quantification in biological matrices. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Bremifenosan in human plasma. The method utilizes a straightforward protein precipitation protocol for sample preparation, ensuring high throughput and excellent recovery.

The inherent specificity and sensitivity of LC-MS/MS make it the preferred technique for the analysis of small-molecule drugs and their metabolites in complex biological fluids.^[1] This method has been validated for linearity, accuracy, precision, and recovery, demonstrating its suitability for pharmacokinetic and toxicokinetic studies.

Experimental Protocols

1. Materials and Reagents

- Bremifenosan reference standard

- Bremifenosan-d4 (internal standard, IS)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Human plasma (K2-EDTA)
- Deionized water

2. Sample Preparation The sample preparation is based on protein precipitation, a common and effective technique for removing high-abundance proteins from plasma samples.[\[2\]](#)[\[3\]](#)

- Allow all samples (calibration standards, quality control samples, and unknown samples) and reagents to thaw to room temperature.
- To 50 μ L of human plasma in a 1.5 mL microcentrifuge tube, add 10 μ L of Bremifenosan-d4 internal standard (IS) working solution (500 ng/mL in methanol).
- Vortex mix for 10 seconds.
- Add 200 μ L of acetonitrile (crash solvent) to precipitate plasma proteins.[\[3\]](#)
- Vortex mix vigorously for 1 minute.
- Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[\[2\]](#)
- Carefully transfer 150 μ L of the supernatant to a clean 96-well plate or autosampler vial.
- Inject 5 μ L of the supernatant into the LC-MS/MS system.

3. LC-MS/MS Instrumentation and Conditions A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for analysis.

- LC System: Shimadzu Nexera X2 or equivalent

- Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
- Analytical Column: Phenomenex Luna C18 (50 x 2.1 mm, 3 µm)
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL
- LC Gradient:

Time (min)	%B
0.00	30
0.50	30
2.50	95
3.50	95
3.60	30

| 5.00 | 30 |

- MS Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Positive
 - Multiple Reaction Monitoring (MRM) Transitions:

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Bremifenosan	423.0	251.1

| Bremifenosan-d4 (IS) | 427.0 | 255.1 |

- IonSpray Voltage: 5500 V
- Temperature: 500°C
- Curtain Gas: 35 psi
- Collision Gas: Medium

Data Presentation

The method was validated over a concentration range of 0.5 to 500 ng/mL in human plasma. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a $1/x^2$ weighting factor was used.

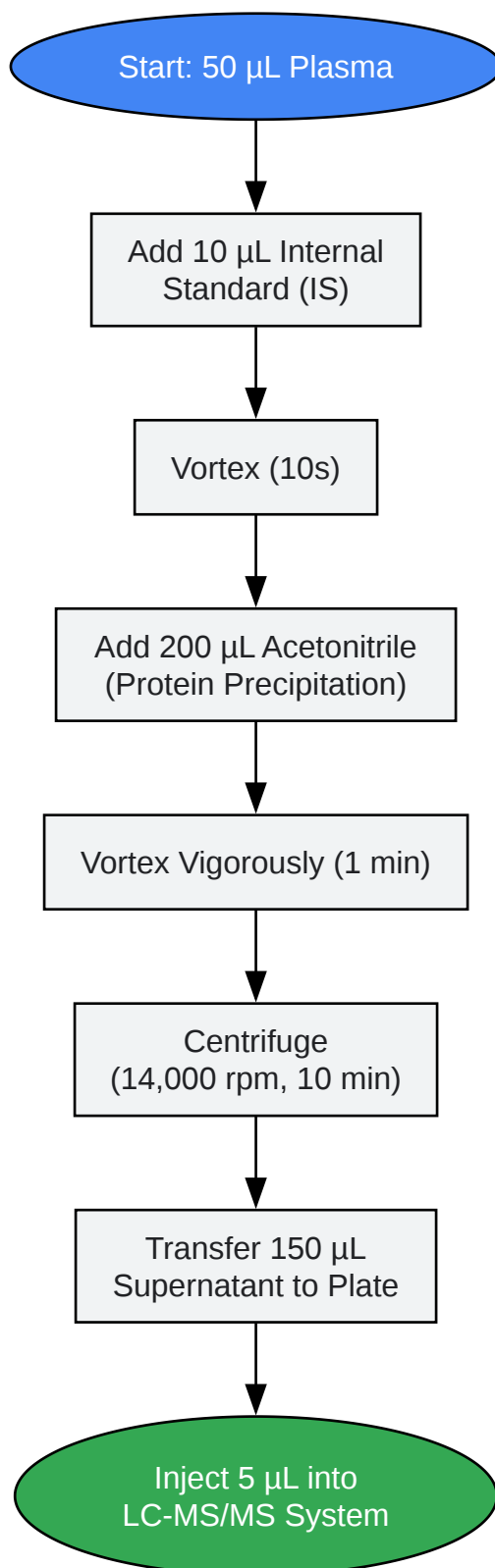
Table 1: Summary of Quantitative Validation Data

Validation Parameter	Result
Linearity Range	0.5 - 500 ng/mL
Correlation Coefficient (r^2)	> 0.995
Lower Limit of Quantification (LLOQ)	0.5 ng/mL
Accuracy at LLOQ	95.5% - 104.2%
Precision at LLOQ (%CV)	≤ 8.5%
Intra-day Accuracy (QC Samples)	96.8% - 103.5%
Intra-day Precision (%CV)	≤ 6.2%
Inter-day Accuracy (QC Samples)	98.1% - 102.7%
Inter-day Precision (%CV)	≤ 7.8%

| Mean Extraction Recovery | 88.5% |

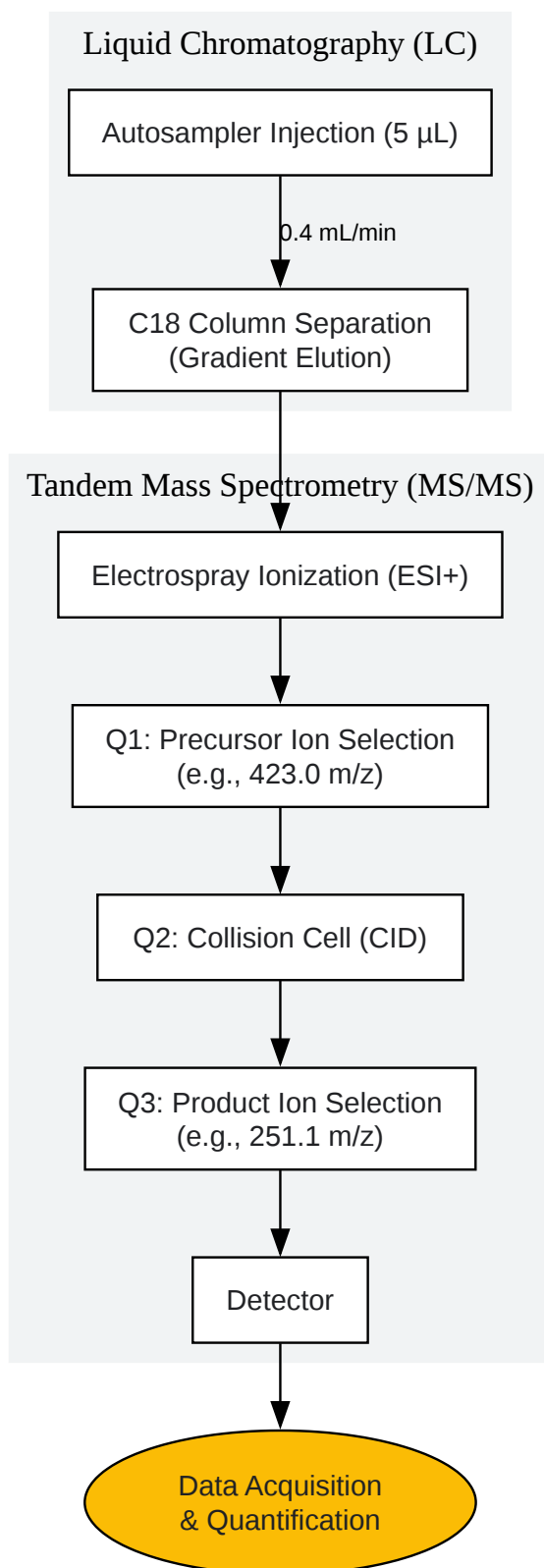
QC Samples were prepared at 1.5 ng/mL (Low), 75 ng/mL (Medium), and 400 ng/mL (High).

Visualizations



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Caption: Workflow for Bremifenosan Sample Preparation.



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Caption: LC-MS/MS Analytical Workflow.

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